2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound contains several functional groups including a methoxy group, a methyl group, a pyridine ring, and a trifluoromethyl group. These groups can bestow the compound with distinctive physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar groups often involve methods such as fluorination or the use of building blocks containing the desired groups .Molecular Structure Analysis
The compound’s structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a benzo[d]thiazol-2-yl group, which is a bicyclic structure containing a benzene ring fused to a thiazole ring. The presence of these rings can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the pyridine ring is a common target for electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis of Heterocycles
- Heterocyclic Synthesis Using Related Compounds : Studies have shown that compounds with structural similarities can be used for the efficient synthesis of a variety of five and six-membered heterocycles. These compounds exhibit functionalities that are useful in synthesizing pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines with masked or unmasked aldehyde functionalities. Such synthetic strategies are crucial in medicinal chemistry for generating novel therapeutic agents (Mahata et al., 2003).
Anticancer and Kinase Inhibitory Activities
- Src Kinase Inhibitory and Anticancer Activities : N-benzyl substituted acetamide derivatives containing thiazole in place of pyridine have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds, including derivatives like KX2-391, have shown potential in inhibiting cell proliferation in various cancer cell lines, indicating their utility in cancer therapy (Fallah-Tafti et al., 2011).
Insecticidal Applications
- Heterocycles Against Cotton Leafworm : Research into novel heterocycles incorporating a thiadiazole moiety has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential application of related compounds in agricultural pest control (Fadda et al., 2017).
Antimicrobial and Anti-inflammatory Agents
- Synthesis of Thiazoles with Antimicrobial Activities : The synthesis of thiazoles and their derivatives has been explored for antimicrobial activities. Compounds derived from similar chemical backbones have shown effectiveness against various bacterial and fungal isolates, suggesting the potential of the compound for use in developing new antimicrobial agents (Wardkhan et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O2S/c1-15-11-16(8-9-19(15)32-2)12-21(31)30(14-17-5-4-10-28-13-17)23-29-22-18(24(25,26)27)6-3-7-20(22)33-23/h3-11,13H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCJCBRUVSHFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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